(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrrolidine ring substituted with a chloropyrimidine group and a hydroxymethyl group
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
It is known that the pyrrolidine ring, a common feature in many biologically active compounds, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to various biological effects.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in a compound is known to contribute to its stereochemistry and increase its three-dimensional coverage , which could potentially influence its pharmacokinetic properties.
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with pyrimidine-based enzymes, which are crucial in nucleotide metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Furthermore, binding proteins such as albumin can influence its distribution in the bloodstream, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the precise regulation of its biochemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Various substituted pyrimidine derivatives .
Comparison with Similar Compounds
(1-(2-Ethylamino)pyrimidin-4-yl)pyrrolidin-2-one: Similar structure but with an ethylamino group instead of a chloropyrimidine group.
2-Chloro-5-hydroxypyrimidine: Similar pyrimidine ring but with a hydroxyl group instead of a pyrrolidine ring.
Uniqueness:
- The combination of the chloropyrimidine and pyrrolidine moieties in (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for diverse chemical modifications and potential applications in various fields .
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-3-1-8(12-9)13-4-2-7(5-13)6-14/h1,3,7,14H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYLKDMESXMEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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